二十二碳六烯酸乙酯

描述

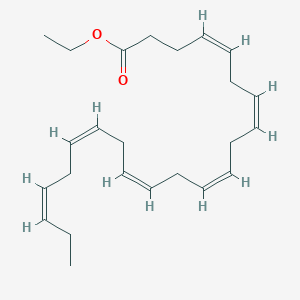

二十二碳六烯酸乙酯是二十二碳六烯酸的衍生物,二十二碳六烯酸是一种长链 ω-3 多不饱和脂肪酸。它主要存在于鱼油中,以其重要的健康益处而闻名,特别是在脑部和眼睛发育方面。二十二碳六烯酸乙酯由于其与母体化合物相比具有更高的稳定性和生物利用度,因此常用于膳食补充剂和药品中。

科学研究应用

二十二碳六烯酸乙酯在科学研究中具有广泛的应用:

化学: 用作分析化学中定量 ω-3 脂肪酸的标准品。

生物学: 研究其在细胞膜流动性和功能中的作用。

医学: 研究其在治疗神经退行性疾病、心血管疾病和炎症性疾病方面的潜力

工业: 用于膳食补充剂和功能性食品的配方.

作用机制

二十二碳六烯酸乙酯主要通过整合到细胞膜中发挥其作用,在那里它影响膜流动性和受体功能。它还参与产生具有抗炎和神经保护作用的生物活性脂质介质。 该化合物靶向各种分子途径,包括参与脂质代谢和信号转导的途径 .

类似化合物:

- 二十碳五烯酸乙酯

- 二十二碳五烯酸乙酯

- 花生四烯酸乙酯

比较:

- 二十碳五烯酸乙酯: 结构类似,但与二十二碳六烯酸相比,具有五个双键。它也是一种具有抗炎特性的 ω-3 脂肪酸。

- 二十二碳五烯酸乙酯: 含有五个双键,是 ω-3 脂肪酸生物合成途径中二十碳五烯酸和二十二碳六烯酸之间的中间体。

- 花生四烯酸乙酯: 含有四个双键的 ω-6 脂肪酸,参与促炎性类二十烷酸的产生 .

二十二碳六烯酸乙酯因其高不饱和度而独一无二,赋予了独特的生物活性以及健康益处。

生化分析

Biochemical Properties

Ethyl docosahexaenoate interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of fatty acid metabolism . The compound is also known to influence the production of eicosanoids, which are signaling molecules that have various physiological roles, including the regulation of inflammation and immunity .

Cellular Effects

Ethyl docosahexaenoate has significant effects on various types of cells and cellular processes. It has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to attenuate interleukin-6 production from stimulated glial cells, which involves nuclear factor kappaB inactivation .

Molecular Mechanism

At the molecular level, ethyl docosahexaenoate exerts its effects through various mechanisms. It is known to interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been shown to ameliorate inflammatory processes through the production of DHA-derived docosanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl docosahexaenoate change over time. It has been observed that DHA as ethyl esters were similarly digested in an aqueous solution, leading to the formation of di- and monoacylglycerols . Moreover, degradation of hydroperoxides was detected in the process .

Dosage Effects in Animal Models

The effects of ethyl docosahexaenoate vary with different dosages in animal models. It has been shown that feeding DPAn-6 alone, provided as an ethyl ester, reduced paw edema in rats, approaching the effect of indomethacin

Metabolic Pathways

Ethyl docosahexaenoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found to shift glucose metabolism and promote the catabolism of fatty acids .

Transport and Distribution

Ethyl docosahexaenoate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation

准备方法

合成路线和反应条件: 二十二碳六烯酸乙酯通常通过二十二碳六烯酸与乙醇的酯化反应合成。该反应可以用硫酸等酸或脂肪酶等酶催化。 反应条件通常包括在催化剂存在下回流混合的二十二碳六烯酸和乙醇,直到反应完成 .

工业生产方法: 在工业规模上,二十二碳六烯酸通常来源于鱼油或微藻。酯化工艺经过优化,可实现高纯度和高产率。 高性能液相色谱 (HPLC) 和分子蒸馏等技术用于纯化产品 .

化学反应分析

反应类型: 二十二碳六烯酸乙酯会发生各种化学反应,包括:

还原: 它可以在特定条件下被还原成相应的醇。

取代: 它可以参与取代反应,其中乙酯基团被其他官能团取代。

常用试剂和条件:

氧化: 氧气、光和热是诱发氧化的常见因素。

还原: 可以使用锂铝氢化物等还原剂。

取代: 可以使用各种亲核试剂来取代乙酯基团。

主要产物:

氧化: 产生过氧化物和其他氧化降解产物。

还原: 产生二十二碳六烯醇。

取代: 根据所用亲核试剂的不同,会产生各种取代衍生物。

相似化合物的比较

- Eicosapentaenoic Acid ethyl ester

- Docosapentaenoic Acid ethyl ester

- Arachidonic Acid ethyl ester

Comparison:

- Eicosapentaenoic Acid ethyl ester: Similar in structure but has five double bonds compared to six in docosahexaenoic acid. It is also an omega-3 fatty acid with anti-inflammatory properties.

- Docosapentaenoic Acid ethyl ester: Contains five double bonds and is an intermediate between eicosapentaenoic acid and docosahexaenoic acid in the omega-3 fatty acid biosynthesis pathway.

- Arachidonic Acid ethyl ester: An omega-6 fatty acid with four double bonds, involved in the production of pro-inflammatory eicosanoids .

Docosahexaenoic Acid ethyl ester is unique due to its high degree of unsaturation, which imparts distinct biological activities and health benefits.

生物活性

Ethyldocosahexaenoate (E-DHA) is an ethyl ester of docosahexaenoic acid (DHA), a polyunsaturated fatty acid known for its significant roles in brain health and function. Recent studies have highlighted its biological activities, particularly in neuroprotection, antioxidant effects, and potential therapeutic applications in neurodegenerative diseases. This article synthesizes the current understanding of E-DHA's biological activity, supported by case studies and research findings.

Neuroprotective Effects

Chronic Administration Studies

- Oxidative Brain Injury Protection : A pivotal study evaluated the protective effects of chronic E-DHA administration against oxidative brain injury using a gerbil model of transient cerebral ischemia. In this study, weanling male gerbils received E-DHA (200 mg/kg) daily for 10 weeks. Results indicated that E-DHA significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased brain-reduced glutathione (GSH) levels, demonstrating its antioxidant properties. Furthermore, E-DHA pretreatment attenuated neuronal loss in the hippocampus and improved locomotor activity post-ischemia .

- Reduction of Arachidonic Acid Liberation : Another study confirmed that chronic E-DHA administration not only protected against ischemic damage but also significantly decreased free arachidonic acid levels in the brain. This reduction is critical as excessive arachidonic acid can exacerbate neuroinflammatory responses following ischemic events .

Antioxidant Properties

E-DHA exhibits strong antioxidant activity, which is essential for mitigating oxidative stress in neural tissues. The ability of E-DHA to prevent declines in antioxidant enzyme activities such as glutathione peroxidase and catalase further supports its role as a neuroprotective agent .

Case Studies

Fetal Brain Development : Research involving pregnant rats showed that intraamniotic administration of E-DHA resulted in decreased lipid peroxidation in fetal brains. This suggests that E-DHA may play a role in promoting healthy brain development by protecting against oxidative damage during critical periods of growth .

The mechanisms underlying the biological activity of E-DHA can be summarized as follows:

- Antioxidant Defense : E-DHA enhances the body's antioxidant defenses by increasing GSH levels and maintaining the activity of key antioxidant enzymes.

- Neuroinflammation Modulation : By reducing arachidonic acid liberation, E-DHA may help modulate neuroinflammatory pathways that are often activated during ischemic events.

- Neuronal Survival : The compound's ability to prevent neuronal loss in critical brain regions like the hippocampus underscores its potential therapeutic implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Summary Table of Key Findings

属性

IUPAC Name |

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNKVODZACVXDS-YNUSHXQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026353 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81926-94-5 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81926-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl docosahexaenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL DOCOSAHEXAENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PO7G8PA8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。